2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine
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Overview
Description
2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of fluorine atoms and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure through halogenation reactions. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with difluoromethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(4-methylphenyl)ethan-1-amine
- 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-amine
Uniqueness
2,2-Difluoro-2-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the specific arrangement of fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-2-3-7(4-8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
ICZBYNOVLXWXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)(F)F)F |
Origin of Product |
United States |
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